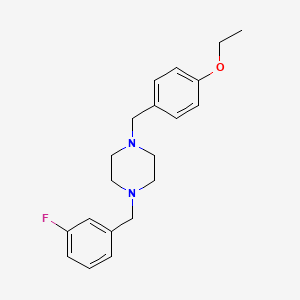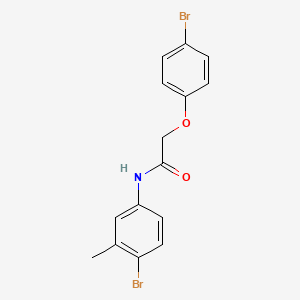![molecular formula C26H23BrN2O6 B10881652 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzyloxyphenyl group, a bromophenylcarbonyl group, and a glycylglycinate moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate typically involves multiple steps:
-
Formation of 2-[4-(benzyloxy)phenyl]-2-oxoacetic acid
Starting Materials: 4-benzyloxybenzaldehyde and glycine.
Reaction Conditions: The aldehyde is first converted to the corresponding oxoacetic acid using an oxidation reaction, often employing reagents like potassium permanganate or chromium trioxide.
-
Formation of N-[(4-bromophenyl)carbonyl]glycylglycine
Starting Materials: 4-bromobenzoic acid and glycylglycine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with glycylglycine to form the desired amide bond.
-
Coupling of the Two Fragments
Reaction Conditions: The two synthesized fragments are coupled using standard peptide coupling conditions, often involving reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
This compound can be used in the study of enzyme interactions and protein modifications due to its peptide-like structure. It may serve as a substrate or inhibitor in biochemical assays.
Medicine
Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery research.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The benzyloxy and bromophenyl groups could facilitate binding to hydrophobic pockets, while the glycylglycinate moiety could interact with polar or charged regions of proteins.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Benzyloxy)phenyl]-2-oxoacetic acid: Shares the benzyloxyphenyl and oxoacetic acid moieties.
N-[(4-Bromophenyl)carbonyl]glycylglycine: Contains the bromophenylcarbonyl and glycylglycine groups.
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C26H23BrN2O6 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C26H23BrN2O6/c27-21-10-6-20(7-11-21)26(33)29-14-24(31)28-15-25(32)35-17-23(30)19-8-12-22(13-9-19)34-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,28,31)(H,29,33) |
InChI Key |
LDEDBSFKPLXEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881577.png)

![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)
methanone](/img/structure/B10881634.png)
methanone](/img/structure/B10881638.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)


